molecular formula C17H17NO6S B13818130 Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate CAS No. 30067-00-6

Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate

Cat. No.: B13818130
CAS No.: 30067-00-6
M. Wt: 363.4 g/mol
InChI Key: FULUJKXDCQTJJV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester is a complex organic compound that features a combination of hydroxyl, methoxy, nitro, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve the reaction of a methoxy-substituted benzaldehyde with a nitro-substituted thiophenol in the presence of a base to form the intermediate.

    Hydroxylation: Introduction of the hydroxyl group might be achieved through a hydroxylation reaction using appropriate reagents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The final step could involve esterification of the carboxylic acid group using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid methyl ester: Lacks the nitro and sulfanyl groups, which might result in different reactivity and applications.

    3-(4-Methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester: Lacks the hydroxyl group, potentially affecting its chemical behavior and biological activity.

    2-Hydroxy-3-(2-nitro-phenylsulfanyl)-propionic acid methyl ester: Lacks the methoxy group, which could influence its solubility and reactivity.

Properties

IUPAC Name

methyl 2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-12-9-7-11(8-10-12)16(15(19)17(20)24-2)25-14-6-4-3-5-13(14)18(21)22/h3-10,15-16,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUJKXDCQTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449856
Record name Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30067-00-6
Record name Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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